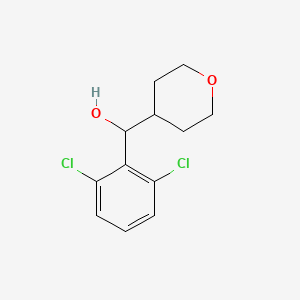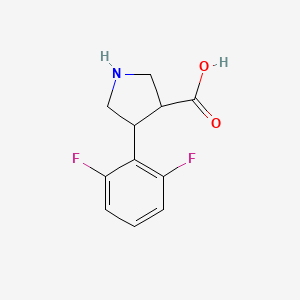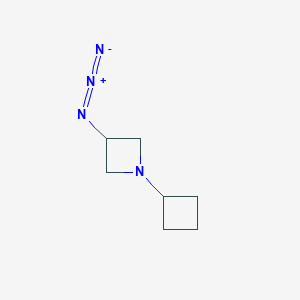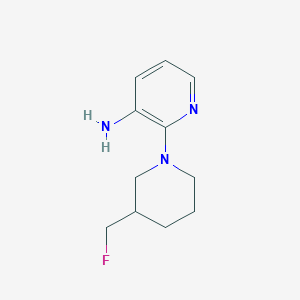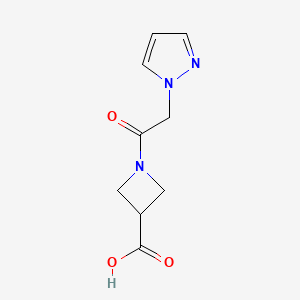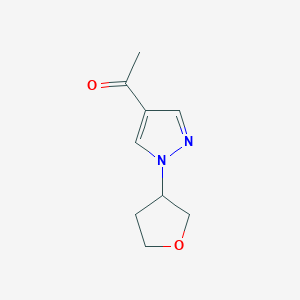
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one
Übersicht
Beschreibung
The compound “1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules, and a pyrazole ring, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and pyrazole rings would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or the carbon atoms of the ring. The pyrazole ring might be involved in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
One study detailed the synthesis and structural characterization of a pyrazoline compound, highlighting the importance of cohesive weak interactions among neighboring molecules for efficient packing within crystals. This type of research is crucial for understanding the molecular and crystal structures of pyrazolyl derivatives (Delgado et al., 2020).
Synthesis of Fused Polycyclic Ring Systems
Researchers have developed strategies for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, showcasing the capability to construct complex polycyclic architectures. This indicates the compound's relevance in creating cyclic frameworks found in natural products (Someswarao et al., 2018).
Ligand Synthesis for Coordination Chemistry
Another aspect of research involves the synthesis of polydentate pyrazolyl-ethene ligands, highlighting their potential in coordination chemistry. Such studies often focus on the interaction between pyrazole and other chemical agents to create compounds with specific coordination capabilities (Potapov et al., 2011).
Insecticidal Activity of Pyrazole-Based Derivatives
The synthesis and evaluation of pyrazole-based tetrahydropyrimidine derivatives for insecticidal activity represent another application. This demonstrates the potential of pyrazolyl compounds in developing new insecticides, with some derivatives exhibiting high mortality rates against specific pests (Halim et al., 2020).
Development of Coordination Polymers
Research into the synthesis and structural characterization of copper(II) coordination polymers with pyrazolyl ligands explores the material's potential applications in coordination chemistry and material science. These polymers' formation and structure can lead to insights into their potential uses in various fields (Semitut et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrazoline derivatives, which include this compound, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Pyrazoline derivatives have been reported to interact with various targets depending on their structure . The interaction with these targets leads to changes in cellular processes, contributing to their pharmacological effects .
Biochemical Pathways
Pyrazoline derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum utility . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given that pyrazoline derivatives are pharmacologically active, it can be inferred that this compound would have significant molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)8-4-10-11(5-8)9-2-3-13-6-9/h4-5,9H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIPSBAJJDPWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
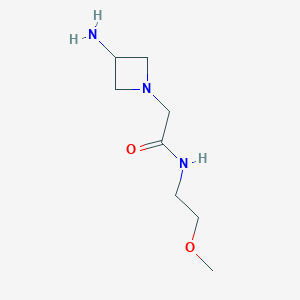
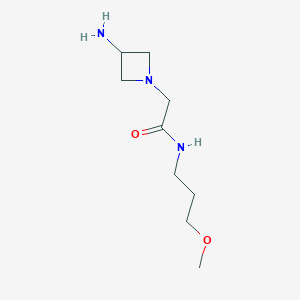
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
